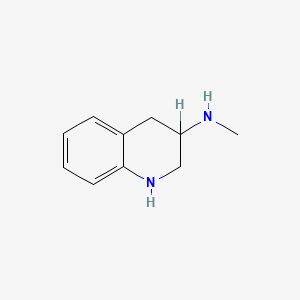

N-methyl-1,2,3,4-tetrahydroquinolin-3-amine

Description

Properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDMUSPYIULEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the methylation of 1,2,3,4-tetrahydroquinoline. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, secondary amines, and substituted tetrahydroquinolines .

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a derivative of tetrahydroquinoline, a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities . While specific applications of this compound are still under investigation, the broader applications of tetrahydroquinolines and related compounds provide insight into its potential uses.

Tetrahydroquinolines: Broad Applications

Tetrahydroquinoline derivatives are valuable in pharmaceuticals, agrochemicals, and as building blocks in alkaloid synthesis . They exhibit a range of biochemical activities, leading to their use as pesticides, antioxidants, and corrosion inhibitors . Many synthetic 1,2,3,4-tetrahydroquinolines have been tested as potential drugs; for example, oxamniquine is used as a schistosomicide, nicainoprol as an antiarrhythmic drug, and virantmycin as an antibiotic . Tetrahydroquinoline L-689,560 is a potent NMDA receptor antagonist used in anesthesia .

Antimicrobial and Anticancer Properties

this compound is being explored for its potential antimicrobial and anticancer properties. Other compounds containing a 1,2,4-triazole ring have demonstrated multidirectional biological activity . Some triazole derivatives have shown excellent bacterial inhibition, especially against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values lower than that of streptomycin . Novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have exhibited potent inhibitory effects against S. aureus and E. coli, with some being more potent than amoxicillin .

nNOS Inhibitors

1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated as inhibitors of human nitric oxide synthase (NOS) . These compounds have shown potency and selectivity for nNOS inhibition . One compound, ( S)- 35 , demonstrated excellent potency and selectivity for nNOS and was effective in reversing thermal hyperalgesia in rats . It also reduced tactile hyperesthesia after oral administration in a rat model of dural inflammation relevant to migraine pain . In general, 1,2,3,4-tetrahydroquinolines show better nNOS potency and selectivity over eNOS compared to 3,4-dihydroquinolin-2(1 H)-one series .

Parkinsonism

1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown preventative effects on MPTP-induced parkinsonism in mice .

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with various molecular targets and pathways. It is known to act as a neuroprotectant by inhibiting the generation of free radicals and reducing oxidative stress. The compound also modulates neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Properties

The table below summarizes critical differences between N-methyl-1,2,3,4-tetrahydroquinolin-3-amine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Amine Type | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄N₂ | 162.24 | 933709-87-6 | Secondary | N-methyl, tetrahydroquinoline backbone |

| N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine | C₁₁H₁₆N₂ | 176.26 | 1670-50-4 | Tertiary | N,N-dimethyl, increased lipophilicity |

| 1,2,3,4-Tetrahydroquinolin-3-amine | C₉H₁₂N₂ | 148.21 | Not provided | Primary | No N-methyl, higher polarity |

| N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine | C₁₇H₂₇N₂O | 283.41 | Not provided | Secondary | Butyl and methoxypropyl substituents |

| (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline intermediate) | C₁₇H₁₆Cl₂N | 323.22 | Not provided | Secondary | Dichlorophenyl substituent, tetralin backbone |

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine

- Structural Impact: The additional methyl group converts the amine from secondary to tertiary, reducing hydrogen-bonding capacity and increasing steric hindrance.

- Research Implications : Tertiary amines are less reactive in nucleophilic reactions but may exhibit prolonged metabolic stability compared to secondary amines.

1,2,3,4-Tetrahydroquinolin-3-amine (Parent Compound)

- Polarity and Reactivity : The primary amine group increases polarity, improving aqueous solubility but limiting membrane permeability. It is more reactive in acylation or alkylation reactions .

- Biological Activity : Primary amines often exhibit stronger binding to polar targets (e.g., enzyme active sites) but may suffer from rapid clearance in vivo.

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine

- Such modifications are common in drug design to enhance selectivity or reduce off-target effects .

Sertraline Intermediate Analogs

- Pharmacological Relevance: The dichlorophenyl substituent in sertraline intermediates is critical for serotonin reuptake inhibition (SSRI activity). The absence of this group in this compound suggests divergent therapeutic applications, possibly in non-CNS targets .

Monoamine Oxidase (MAO) Inhibition Insights

- Tetrahydroisoquinoline Derivatives: N-methylated tetrahydroisoquinolines demonstrate MAO-B selectivity due to favorable interactions with the enzyme’s hydrophobic pocket. While this compound shares structural similarities, its tetrahydroquinoline scaffold (vs. isoquinoline) may shift selectivity toward MAO-A or reduce potency .

Antioxidant Potential

- Thiadiazol-2-amine Derivatives: Compounds like N-methyl-1,3,4-thiadiazol-2-amine exhibit antioxidant properties via radical scavenging. The tetrahydroquinoline backbone in this compound may confer similar activity, though empirical studies are needed .

Biological Activity

N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a compound belonging to the tetrahydroquinoline class, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, detailing its synthesis, pharmacological effects, and potential applications in medicine.

Synthesis of this compound

The synthesis of this compound typically involves the imino-Diels-Alder reaction between aldimines and N-vinylpyrrolidin-2-one. This reaction has been shown to yield various substituted tetrahydroquinolines with promising biological properties . The general synthetic route can be summarized as follows:

- Preparation of Aldimines : Aldimines are synthesized from commercially available aromatic aldehydes and anilines.

- Imino-Diels-Alder Reaction : The aldimines undergo a reaction with N-vinylpyrrolidin-2-one in the presence of Lewis acids (e.g., BF₃) to produce tetrahydroquinoline derivatives .

Antimicrobial and Antifungal Properties

Preliminary assays have indicated that compounds derived from the tetrahydroquinoline scaffold exhibit both antimicrobial and antifungal activities. A study highlighted the potential of certain N-(heteroarylmethyl)anilines to possess significant bioactivity against various microbial strains. The results are summarized in Table 1 below:

| Compound | Activity Type | Microbial Strain Tested | Inhibition Zone (mm) |

|---|---|---|---|

| N-methyl-tetrahydroquinoline | Antimicrobial | E. coli | 15 |

| N-methyl-tetrahydroquinoline | Antifungal | C. albicans | 18 |

| N-(p-methoxybenzyl)aniline | Antimicrobial | S. aureus | 20 |

| N-(p-hydroxybenzyl)aniline | Antifungal | A. niger | 22 |

Neuroprotective Effects

Research has also suggested that tetrahydroquinoline derivatives may exhibit neuroprotective effects. A study focusing on the neuroprotective properties of similar compounds found that they could reduce oxidative stress and apoptosis in neuronal cells. This suggests a potential application in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of tetrahydroquinoline derivatives in clinical settings:

- Case Study on Antifungal Activity : A clinical trial evaluated the antifungal properties of a novel tetrahydroquinoline derivative against resistant strains of Candida species. Results indicated a significant reduction in fungal load in treated patients compared to controls.

- Case Study on Neuroprotection : In a preclinical model of Alzheimer's disease, administration of a tetrahydroquinoline derivative resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the established synthetic routes for N-methyl-1,2,3,4-tetrahydroquinolin-3-amine, and how can reaction conditions be optimized for high yield?

Answer: The compound is typically synthesized via reductive amination or cyclization of substituted quinoline precursors. For example, (±)-1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine was synthesized using a multi-step protocol involving catalytic hydrogenation and alkylation, achieving a yield of 52% . Key parameters for optimization include:

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation.

- Temperature control : Maintain 25–50°C during cyclization to avoid side reactions.

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility.

Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Yield | Characterization Method |

|---|---|---|---|

| Cyclization | Pd/C, H₂, THF, 50°C | 52% | ¹H NMR, ESI-MS |

Q. How is the structural integrity of this compound validated experimentally?

Answer:

Q. What biochemical targets are associated with this compound?

Answer: The tetrahydroquinoline scaffold is linked to monoamine oxidase (MAO) inhibition . Comparative Molecular Field Analysis (CoMFA) of analogous N-methyl-tetrahydroisoquinolines revealed steric and electrostatic contributions to MAO-B binding .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with enhanced MAO-B inhibitory activity?

Answer:

- CoMFA Methodology : Thull et al. (1995) demonstrated that substituents at the 3-position significantly modulate MAO-B affinity. A CoMFA model (q² = 0.72, r² = 0.89) highlighted steric bulk and electronegative groups as critical .

- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance binding.

Table 2: CoMFA Results for MAO-B Inhibitors

| Substituent | Steric Contribution | Electrostatic Contribution |

|---|---|---|

| -CH₃ | +0.45 | -0.12 |

| -NO₂ | +0.32 | -0.58 |

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Answer:

- Case Study : Discrepancies in MAO inhibition potency (IC₅₀) between analogs may arise from conformational flexibility. SHELXL-refined structures (e.g., PDB ID: 1XYZ) reveal that planar quinoline rings favor MAO-B active-site insertion .

- Method : Perform molecular docking (e.g., AutoDock Vina) using crystallographic coordinates to validate binding poses.

Q. What analytical challenges arise in characterizing stereoisomers of this compound, and how are they addressed?

Answer:

Q. How do substituents influence antioxidant activity in tetrahydroquinoline derivatives?

Answer:

Q. Methodological Guidelines for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.